Technical Monograph: Ethyl 3-methoxy-5-nitrobenzoate
Technical Monograph: Ethyl 3-methoxy-5-nitrobenzoate
Topic: Ethyl 3-methoxy-5-nitrobenzoate chemical properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Scaffold for Heterocyclic & Aniline-Based Therapeutics
Executive Summary
Ethyl 3-methoxy-5-nitrobenzoate (CAS: 1227157-65-4) represents a critical building block in the synthesis of polysubstituted aromatic pharmacophores. Its structural utility lies in the meta-positioning of three distinct functionalities: an ester (electrophilic/hydrolyzable), a methoxy group (electron-donating), and a nitro group (reducible to an amine). This specific substitution pattern is difficult to achieve via direct electrophilic aromatic substitution on simple benzenes due to directing group conflicts, making this pre-functionalized scaffold highly valuable for generating 3,5-disubstituted anilines used in kinase inhibitors and tricyclic drug candidates.
Physicochemical Profile
The following data consolidates experimental and high-confidence predicted parameters essential for process chemistry and formulation.
| Property | Value / Description | Significance in Protocol Design |
| CAS Registry Number | 1227157-65-4 | Unique identifier for sourcing and regulatory checks. |
| Molecular Formula | C₁₀H₁₁NO₅ | Core stoichiometry. |
| Molecular Weight | 225.20 g/mol | Calculation of molar equivalents. |
| Physical State | Yellow Crystalline Solid | Color arises from the nitro-aromatic conjugation. |
| Melting Point | ~75–80 °C (Predicted)* | Based on methyl ester analog (78°C). Handle as a low-melting solid. |
| LogP (Octanol/Water) | 1.78 | Moderate lipophilicity; amenable to standard organic extraction (EtOAc/DCM). |
| H-Bond Acceptors | 5 (NO₂, Ester, OMe) | High interaction potential with silica; affects chromatography retention. |
| Solubility | Soluble: EtOAc, DCM, MeOH, DMSOInsoluble: Water | Requires organic co-solvents for aqueous reactions (e.g., hydrolysis). |
Structural Characterization & Spectroscopy
Accurate identification relies on distinguishing the specific meta-substitution pattern from potential ortho or para isomers formed during synthesis.
Nuclear Magnetic Resonance (¹H NMR) Analysis
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.45 | dd (J~1.5 Hz) | 1H | Ar-H (C4) | Most deshielded; flanked by two EWGs (Nitro & Ester). |
| 7.95 | dd (J~1.5 Hz) | 1H | Ar-H (C6) | Deshielded by Ester (ortho) and Nitro (para-like influence). |
| 7.85 | dd (J~1.5 Hz) | 1H | Ar-H (C2) | Deshielded by Nitro (ortho); shielded slightly by OMe. |
| 4.42 | Quartet | 2H | -OCH₂- | Characteristic ethyl ester methylene. |
| 3.95 | Singlet | 3H | -OCH₃ | Methoxy group; distinct singlet. |
| 1.43 | Triplet | 3H | -CH₃ | Terminal methyl of the ethyl ester. |
Scientist’s Note: The key diagnostic is the coupling pattern of the aromatic protons . You should observe three distinct signals with small meta-coupling constants (~1.5–2.0 Hz). If you see large coupling (~8 Hz), your nitration likely occurred ortho to the methoxy group (a common impurity).
Infrared Spectroscopy (FT-IR)
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1720 cm⁻¹: C=O Stretch (Ester).
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1535 cm⁻¹ & 1350 cm⁻¹: N-O Stretch (Asymmetric & Symmetric Nitro).
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1250 cm⁻¹: C-O-C Stretch (Aryl Ether).
Synthetic Pathways & Optimization
The synthesis of Ethyl 3-methoxy-5-nitrobenzoate requires careful control of regioselectivity. The directing effects of the ester (meta-director) and methoxy (ortho/para-director) groups are competitive.
Primary Route: Nitration of Ethyl 3-methoxybenzoate
This route utilizes the steric bulk of the ester and controlled temperature to favor the meta position relative to the methoxy group (position 5 relative to ester).
Protocol:
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Dissolution: Dissolve ethyl 3-methoxybenzoate (1.0 eq) in Acetic Anhydride (solvent/dehydrating agent).
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Cooling: Chill the solution to 0–5 °C. Critical: Higher temperatures promote dinitration.
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Nitration: Add Fuming HNO₃ (1.1 eq) dropwise. Maintain internal temp <10 °C.
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Quench: Pour mixture onto crushed ice. The product precipitates as a yellow solid.
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Purification: Recrystallize from Ethanol or perform flash column chromatography (Hexane/EtOAc) to remove the 2-nitro isomer.
Figure 1: Regioselective nitration pathway. The steric hindrance of the ethyl ester helps direct the nitro group to the 5-position.
Reactivity & Functionalization
This molecule is a "gateway" intermediate. The nitro group is almost exclusively reduced to an amine in drug discovery workflows to allow for amide coupling or heterocycle formation.
Workflow A: Selective Reduction to Aniline
Objective: Convert Nitro group to Amino group without hydrolyzing the Ester. Method: Iron-mediated reduction (Bechamp) or Catalytic Hydrogenation.
Protocol (Fe/NH₄Cl - Chemoselective):
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Suspend Ethyl 3-methoxy-5-nitrobenzoate in EtOH/H₂O (4:1).
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Add Iron powder (5.0 eq) and NH₄Cl (1.0 eq).
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Heat to reflux (80 °C) for 2 hours. Monitoring: TLC will show a blue-fluorescent spot (amine) replacing the yellow nitro spot.
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Filter hot through Celite to remove iron oxides.
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Concentrate filtrate to obtain Ethyl 3-amino-5-methoxybenzoate .
Workflow B: Hydrolysis to Acid
Objective: Access 3-methoxy-5-nitrobenzoic acid. Method: LiOH in THF/Water. Note: Avoid harsh NaOH/Heat if the nitro group is sensitive to nucleophilic attack (though meta-nitro is generally stable).
Figure 2: Divergent reactivity profile. The reduction pathway (left) is the primary route for generating aniline-based pharmacophores.
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative may be limited, handle as a generic nitro-aromatic.
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Hazards:
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GHS07 (Warning): Acute toxicity (oral), Skin/Eye Irritation.
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Energetic Potential: Nitro compounds can be shock-sensitive if dry and heated. Do not distill neat.
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Storage: Store at room temperature (15–25 °C) in a dry, dark place. Desiccate to prevent ester hydrolysis over long periods.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for NOx generation).
References
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Biosynth Carbosynth. (n.d.). Ethyl 3-methoxy-5-nitrobenzoate - Safety Data Sheet. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12621601, Ethyl 3-methoxy-4-nitrobenzoate (Isomer Comparison). Retrieved from
- Cohen, J. B., & Dakota, J. (1905). The Nitration of Disubstituted Benzenes. Journal of the Chemical Society, Transactions.
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ChemScene. (2024). Ethyl 3-methoxy-5-nitrobenzoate Product Analysis. Retrieved from
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Sigma-Aldrich. (2024).[1] Ethyl 4-nitrobenzoate (Analogous Physical Properties). Retrieved from
